molecular formula C29H60O2 B1222397 Nonacosane-6,8-diol CAS No. 96850-33-8

Nonacosane-6,8-diol

Cat. No.: B1222397
CAS No.: 96850-33-8
M. Wt: 440.8 g/mol
InChI Key: DAGYDJHSDMRWJX-UHFFFAOYSA-N
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Description

Nonacosane-6,8-diol (CAS: 96850-33-8) is a long-chain aliphatic diol with the molecular formula C₂₉H₆₀O₂ and a molecular weight of 440.80 g/mol. It is characterized by hydroxyl (-OH) groups at the 6th and 8th carbon positions of a 29-carbon alkane backbone. This compound exists in a crystalline form with a melting point of 72–74°C and is primarily isolated from plant sources, including Carthamus tinctorius (safflower) and Typha angustifolia (cattail) .

Properties

CAS No.

96850-33-8

Molecular Formula

C29H60O2

Molecular Weight

440.8 g/mol

IUPAC Name

nonacosane-6,8-diol

InChI

InChI=1S/C29H60O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26-29(31)27-28(30)25-23-6-4-2/h28-31H,3-27H2,1-2H3

InChI Key

DAGYDJHSDMRWJX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC)O)O

melting_point

72-74°C

physical_description

Solid

Synonyms

6,8-dihydroxynonacosane
6,8-nonacosanediol
C29-alkane-6,8-diol

Origin of Product

United States

Comparison with Similar Compounds

Nonacosane-6,8-diol belongs to a broader class of long-chain alkanediols, alcohols, ketones, and esters. Below is a detailed comparison with structurally and functionally related compounds, supported by data from diverse sources.

Structural and Functional Analogues

Positional Isomers of Nonacosanediols

This compound has two positional isomers documented in the literature:

  • Nonacosane-6,21-diol (C₂₉H₆₀O₂, MW 440.80): Isolated from Typha angustifolia, this diol has hydroxyl groups at positions 6 and 21, resulting in a longer separation between functional groups compared to 6,8-diol. No melting point data is available .
  • 6,10-Nonacosanediol (C₂₉H₆₀O₂, MW 440.80): Found in Cirsium japonicum (Japanese thistle) and Typha angustifolia, the hydroxyl groups at positions 6 and 10 suggest intermediate spacing. Biological roles remain unexplored .

Key Differences :

  • The proximity of hydroxyl groups in this compound (two carbons apart) may enhance intramolecular hydrogen bonding, contributing to its higher melting point compared to more distantly spaced isomers.
  • Biosynthetic pathways likely differ due to the regioselectivity of plant enzymes, as evidenced by the distinct plant sources for each isomer .
Nonacosanol Derivatives
  • 10-Nonacosanol (C₂₉H₆₀O, MW 424.80): A primary alcohol with a hydroxyl group at position 10, sourced from Ginkgo biloba, Olea europaea (olive), and Papaver somniferum (opium poppy). Fatty alcohols like this are used in cosmetics and pharmaceuticals due to their emollient properties .
  • Nonacosan-4-olide (C₂₉H₅₆O₂, MW 436.77): A cyclic ester (lactone) derived from Brassica campestris. Lactones are known for their roles in plant signaling and antimicrobial activities .

Key Differences :

  • Nonacosan-4-olide’s cyclic structure imparts rigidity, affecting solubility and metabolic stability compared to linear diols .
Ketones and Esters
  • 6-Nonacosanone (C₂₉H₅₈O, MW 422.79): A ketone isolated from Agave americana (century plant). Ketones are less polar than diols, influencing their solubility and volatility .
  • Nonacosanyl caffeate (C₃₈H₆₆O₄, MW 586.95): An ester of caffeic acid and nonacosanol, found in Brassica campestris.

Key Differences :

  • This compound’s polar hydroxyl groups make it more hydrophilic than ketones but less so than esters like Nonacosanyl caffeate, which contains additional aromatic moieties .

Physicochemical Properties

The table below summarizes key properties of this compound and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Sources
This compound C₂₉H₆₀O₂ 440.80 72–74 Diol (6,8-OH) Safflower, Cattail
Nonacosane-6,21-diol C₂₉H₆₀O₂ 440.80 N/A Diol (6,21-OH) Cattail
6,10-Nonacosanediol C₂₉H₆₀O₂ 440.80 N/A Diol (6,10-OH) Japanese thistle
10-Nonacosanol C₂₉H₆₀O 424.80 N/A Alcohol (10-OH) Ginkgo, Olive
Nonacosanyl caffeate C₃₈H₆₆O₄ 586.95 N/A Ester (caffeate) Brassica campestris

Insights :

  • This compound’s higher melting point relative to n-Nonacosane (63.7°C, per ) underscores the impact of hydroxyl groups on crystalline lattice stability .
  • The lack of melting point data for other diols limits direct comparisons but suggests structural variations influence thermal behavior.

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